molecular formula C11H10N2S B8459684 5-Thiazol-2-yl-2,3-dihydro-1H-isoindole

5-Thiazol-2-yl-2,3-dihydro-1H-isoindole

Cat. No.: B8459684
M. Wt: 202.28 g/mol
InChI Key: MDJMFUNJQQYEBF-UHFFFAOYSA-N
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Description

5-Thiazol-2-yl-2,3-dihydro-1H-isoindole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, combining a thiazole heterocycle with an isoindole core. While specific biological data on this exact compound is limited in the public domain, its core structure is recognized as a privileged motif in the development of therapeutic agents. Compounds featuring the thiazole ring are prevalent in a range of bioactive molecules and natural products, demonstrating diverse pharmacological properties including antimicrobial, antioxidant, and anticancer activities . Furthermore, the isoindole-1,3-dione (phthalimide) moiety is a known pharmacophore with various biological applications . The specific molecular architecture of this compound suggests its primary research value lies as a key intermediate or precursor for synthesizing more complex molecules. It can serve as a building block for the development of potential kinase inhibitors or for creating novel heterocyclic hybrids designed for biological screening . Researchers may utilize this compound to explore its utility in constructing libraries for high-throughput screening against various disease targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2-(2,3-dihydro-1H-isoindol-5-yl)-1,3-thiazole

InChI

InChI=1S/C11H10N2S/c1-2-9-6-12-7-10(9)5-8(1)11-13-3-4-14-11/h1-5,12H,6-7H2

InChI Key

MDJMFUNJQQYEBF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C3=NC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Thiazole-Indole/Indole-Like Moieties

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives ()
  • Structure: These derivatives contain a thiazole ring conjugated to an indole-2-carboxylic acid group via a methylene bridge. Unlike 5-Thiazol-2-yl-2,3-dihydro-1H-isoindole, the indole ring here is fully aromatic, and the thiazole is substituted with an amino and ketone group at positions 2 and 4, respectively.
  • Synthesis: Prepared via refluxing 2-aminothiazol-4(5H)-one with 3-formyl-indole-2-carboxylic acid derivatives in acetic acid (Method A) or using thiourea and chloroacetic acid (Method B) . In contrast, the target compound’s synthesis likely involves condensation of a thiazole precursor with a dihydroisoindole aldehyde, though exact details are unspecified.
  • Key Differences: The indole vs. dihydroisoindole core alters aromaticity and electronic delocalization.
Pharmacopeial Thiazolylmethyl Compounds ()
  • Structure : Examples include (4S,5S)-thiazol-5-ylmethyl esters with complex substituents like benzyl, isopropyl, and ureido groups. These compounds feature thiazole rings connected to bulky, branched chains, differing significantly from the planar dihydroisoindole system in the target compound.
  • Functional Relevance : The pharmacopeial compounds are designed for specific biological interactions (e.g., enzyme inhibition), whereas this compound’s simpler structure may prioritize electronic properties over steric effects .

Compounds with Dihydroisoindole Cores

2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole ()
  • Structure: This compound shares the 2,3-dihydro-1H-isoindole core but links it to a quinazolinone-sulfanyl-ethyl group instead of a thiazole. The sulfanyl bridge introduces flexibility, while the quinazolinone adds hydrogen-bonding sites.
  • Comparison: Electronic Properties: The thiazole in the target compound provides a π-deficient system, whereas the quinazolinone is π-excessive. Synthetic Routes: ’s compound involves sulfanyl linkages, which may require thiol-based coupling, unlike the direct thiazole-isoindole fusion in the target molecule.

Preparation Methods

Nucleophilic Substitution and Cyclization

A foundational approach involves the reaction of isoindole-1,3-dione precursors with thiazole-containing nucleophiles. For instance, 2-{[4-(bromoacetyl)phenyl]amino}methyl-1H-isoindole-1,3(2H)-dione reacts with thiourea under reflux in ethanol to yield thiazole-isoindole hybrids via nucleophilic aromatic substitution (SNAr). This method achieves yields of 84% under optimized conditions (3 hr, 78°C) and is characterized by dark yellow crystalline products.

Key steps include:

  • Bromoacetylation of isoindole precursors to activate electrophilic sites.

  • Thiazole ring formation via thiourea-mediated cyclization.

Reductive Amination

Reductive amination using sodium borohydride (NaBH4) or catalytic hydrogenation has been employed to synthesize 2,3-dihydro-1H-isoindole intermediates. For example, α,α′-dibromo-o-xylene reacts with benzylamine in dioxane under basic conditions (NaOH) at ambient temperature to form N-substituted dihydroisoindoles in 88% yield. Subsequent coupling with thiazole derivatives introduces the heteroaromatic moiety.

Cycloaddition Approaches

1,3-Dipolar Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables the modular assembly of thiazolyl-isoindole hybrids. A representative protocol involves:

  • Synthesis of ethynylthiazole derivatives via Sonogashira coupling.

  • Cycloaddition with azido-isoindole intermediates under Cu(I) catalysis.
    This method offers regioselectivity and compatibility with diverse substituents, achieving yields of 70–85%.

Thiazole Ring Construction via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for integrating thiazole rings into isoindole scaffolds. For example, 2-({[4-(2-amino-1,3-thiazol-4-yl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione is synthesized by condensing bromoacetyl-isoindole with thiourea in ethanol. Key advantages include:

  • Short reaction times (2–4 hr).

  • High atom economy.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for thiazolyl-isoindoles. A three-step "one-pot" synthesis under controlled microwave conditions achieves:

  • 40–50% yield reductions in reaction time (from 12 hr to 45 min).

  • Improved purity by minimizing side reactions.

Optimization Parameters

ParameterConventional MethodMicrowave Method
Time8–12 hr30–45 min
Yield65–75%80–92%
SolventEthanol/DMFSolvent-free

Source demonstrates that ethanol at 50°C under ultrasound irradiation achieves 92% yield in 35 min, outperforming conventional heating (85% in 60 min).

Solid-Phase Synthesis

Solid-phase strategies enable high-throughput production of thiazolyl-isoindole libraries. A protocol using Wang resin involves:

  • Immobilization of Fmoc-protected isoindole precursors.

  • Sequential coupling with thiazole carboxylic acids using HBTU/HOBt activation.

  • Cleavage with TFA/water to yield final products.
    This method supports combinatorial chemistry applications, with purities >95% (HPLC).

Enzymatic and Green Chemistry Approaches

Biocatalytic Methods

Lipase-mediated ester hydrolysis and transesterification have been explored to synthesize enantiomerically pure thiazolyl-isoindoles. For example, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic mixtures with enantiomeric excess (ee) >98%.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques avoid toxic solvents and reduce waste. A study reported 85% yield for 5-thiazol-2-yl-2,3-dihydro-1H-isoindole using:

  • α,α′-dibromo-o-xylene.

  • 2-aminothiazole.

  • K2CO3 as base.
    Reaction time: 2 hr.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityEnvironmental Impact
Classical Condensation75–883–8 hrHighModerate
Microwave80–9230–45 minModerateLow
Solid-Phase70–8524–48 hrLowHigh
Mechanochemical80–852 hrHighVery Low

Q & A

Q. What are the common synthetic routes for preparing 5-Thiazol-2-yl-2,3-dihydro-1H-isoindole?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions to form the isoindole backbone.
  • Nucleophilic substitutions to introduce the thiazole moiety at the 2-position.
    For example, analogous compounds like 5-Nitro-2-(1,3-Thiazol-2-yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione are synthesized via sequential nitration and thiazole ring formation under controlled conditions . General procedures for thiazole-containing heterocycles often employ reflux in ethanol or THF with catalysts like acetic acid, followed by purification via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Thin-Layer Chromatography (TLC) : Use solvent systems (e.g., toluene:ethyl acetate:water = 8.7:1.2:1.1) to monitor reaction progress and purity .
  • Spectroscopy :
    • NMR (1H/13C) to confirm hydrogen/carbon environments.
    • Mass Spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) for 3D structural elucidation, as demonstrated for structurally related thiazole-isoindole hybrids .

Q. What are the primary chemical reactivity trends observed in this compound?

The thiazole ring exhibits electrophilic substitution at the 5-position, while the isoindole moiety is prone to oxidation or hydrogenation due to its conjugated dihydro structure. Reactivity can be modulated by substituents on the isoindole core, as seen in derivatives like 5-{5-[1-(pyrrolidin-1-yl)cyclohexyl]-1,3-thiazol-2-yl}-1H-indole, where steric effects influence reaction pathways .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological approaches include:

  • Density Functional Theory (DFT) calculations : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-31G* basis sets) to identify discrepancies arising from solvent effects or conformational dynamics.
  • Variable Temperature NMR : Probe dynamic processes (e.g., ring puckering in isoindole) that may cause signal broadening .
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., nitro) at the isoindole 5-position to enhance electrophilicity, as seen in related nitro-substituted analogs .
  • Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize substituents that improve binding affinity. For example, thiazole derivatives show promise in kinase inhibition due to π-π stacking with aromatic residues .
  • In Silico ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties and guide synthetic priorities .

Q. How do reaction conditions influence regioselectivity in thiazole-isoindole hybrid synthesis?

Critical factors include:

  • Temperature : Higher temperatures (e.g., 40°C) favor cyclization over side reactions, as shown in benzimidazo-triazolone syntheses .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can direct electrophilic substitution to the thiazole’s 5-position.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiazole nitrogen, improving coupling efficiency .

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